molecular formula C17H21N3O B299393 N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide

Katalognummer B299393
Molekulargewicht: 283.37 g/mol
InChI-Schlüssel: GEDNJKIZEXGOGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide, also known as DMQX, is a synthetic compound that acts as a selective antagonist of the ionotropic glutamate receptor subtype, AMPA. It was first synthesized in 1990 and has since been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Wirkmechanismus

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide acts as a selective antagonist of the AMPA receptor subtype, blocking the binding of glutamate to the receptor and inhibiting its activity. This leads to a reduction in synaptic transmission and a decrease in excitotoxicity. N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide does not affect other glutamate receptor subtypes, such as NMDA or kainate receptors.
Biochemical and physiological effects:
N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in synaptic transmission, a decrease in excitotoxicity, and a modulation of synaptic plasticity. It has been shown to affect learning and memory processes, as well as to have potential therapeutic applications in various neurological and psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide is a highly selective and potent antagonist of the AMPA receptor subtype, making it a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes. Its high purity and consistent quality make it a reliable reagent for scientific research. However, its complex synthesis and high cost may limit its use in some experiments.

Zukünftige Richtungen

There are many potential future directions for research involving N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide. One area of interest is the role of AMPA receptors in neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide may have therapeutic potential in these disorders by modulating the activity of AMPA receptors. Another area of interest is the development of new AMPA receptor antagonists with improved selectivity and potency. These compounds may have applications in basic research and drug development. Finally, the use of N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide in combination with other compounds, such as NMDA receptor antagonists, may lead to new insights into the complex interactions between glutamate receptors in the brain.

Synthesemethoden

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide is synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with cyclohexanone, followed by oxidation and cyclization to form the quinoxaline ring system. The final step involves the addition of a carboxamide group to the cyclohexane ring. The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide is a complex and time-consuming process, but it yields a high-purity compound suitable for scientific research.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to inhibit the activity of AMPA receptors in the brain, leading to a reduction in synaptic transmission and a decrease in excitotoxicity. N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory, as well as in various neurological and psychiatric disorders.

Eigenschaften

Produktname

N-(2,3-dimethyl-6-quinoxalinyl)cyclohexanecarboxamide

Molekularformel

C17H21N3O

Molekulargewicht

283.37 g/mol

IUPAC-Name

N-(2,3-dimethylquinoxalin-6-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H21N3O/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)20-17(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,20,21)

InChI-Schlüssel

GEDNJKIZEXGOGZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1C

Kanonische SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3CCCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.